1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide
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Overview
Description
1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide is a chemical compound with the molecular formula C15H14N2S and a molecular weight of 254.35 g/mol. This compound is characterized by the presence of a benzimidazole ring attached to a 4-methylphenyl sulfide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide typically involves the reaction of 1H-1,3-benzimidazole-2-methanol with 4-methylbenzenethiol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfide group may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
1H-1,3-benzimidazol-2-ylmethyl 4-methylphenyl sulfide can be compared with other similar compounds such as:
1H-1,3-benzimidazol-2-ylmethyl phenyl sulfide: Lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.
1H-1,3-benzimidazol-2-ylmethyl 4-chlorophenyl sulfide: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and biological activity.
1H-1,3-benzimidazol-2-ylmethyl 4-nitrophenyl sulfide: The presence of a nitro group can significantly change the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfanylmethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)18-10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRFZJATLRBKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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